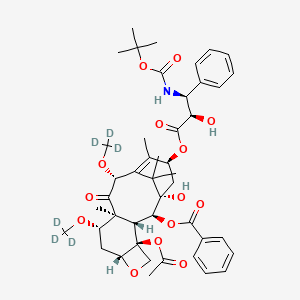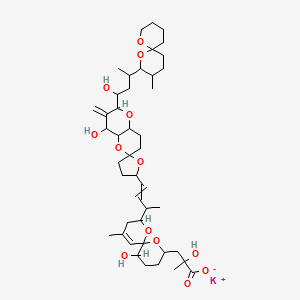
1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea
Description
1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
5-Desmethyl-6-methyl Glipizide, also known as Glipizide EP Impurity E, primarily targets the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This receptor is part of the ATP-sensitive potassium (K_ATP) channel complex, which plays a crucial role in regulating insulin secretion .
Mode of Action
The compound binds to the SUR1 subunit of the K_ATP channels, causing these channels to close. This closure leads to the depolarization of the beta cell membrane, which in turn opens voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Biochemical Pathways
By stimulating insulin release, 5-Desmethyl-6-methyl Glipizide influences several biochemical pathways:
- Lipid Metabolism : Insulin also promotes lipogenesis and inhibits lipolysis, affecting lipid storage and utilization .
Pharmacokinetics
The pharmacokinetic profile of 5-Desmethyl-6-methyl Glipizide includes:
These properties ensure that the compound has a quick onset of action, which is beneficial for managing postprandial blood glucose levels.
Result of Action
The primary molecular effect of 5-Desmethyl-6-methyl Glipizide is the increased secretion of insulin from pancreatic beta cells. At the cellular level, this results in enhanced glucose uptake by tissues, reduced hepatic glucose production, and improved overall glycemic control .
Properties
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-6-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-22-14-19(24-15)20(27)23-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,23,27)(H2,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARTXGOLEHZWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216598 | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66375-96-0 | |
| Record name | N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-6-methyl-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66375-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066375960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-3-((4-(2-(((6-methylpyrazin-2-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYCLOHEXYL-3-((4-(2-(((6-METHYLPYRAZIN-2-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71PN170OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)





